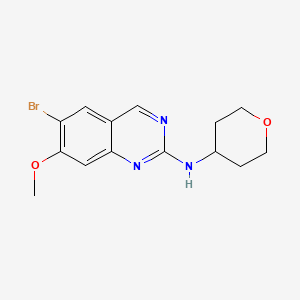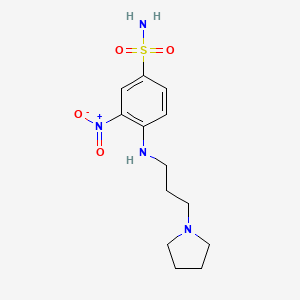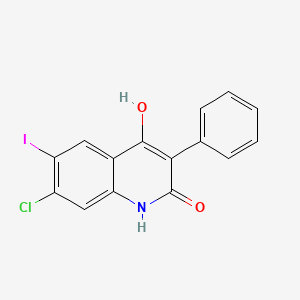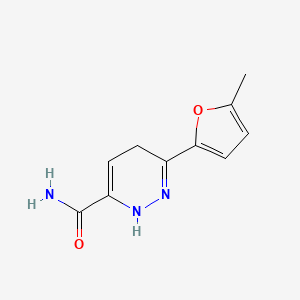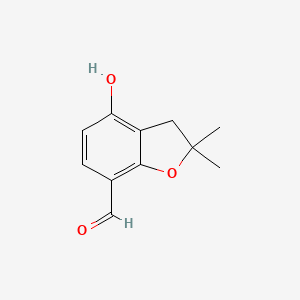
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is a benzofuran derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of appropriate precursors under specific conditions. For example, a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride can be used to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.
Industry: Used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can be compared with other benzofuran derivatives, such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its potential anti-infective properties.
3-hydroxy-carbofuran: Known for its role in terminating signal transduction at the neuromuscular junction.
These compounds share similar structural features but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-8-9(13)4-3-7(6-12)10(8)14-11/h3-4,6,13H,5H2,1-2H3 |
InChI-Schlüssel |
WKVPVCCMYUGBHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC(=C2O1)C=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


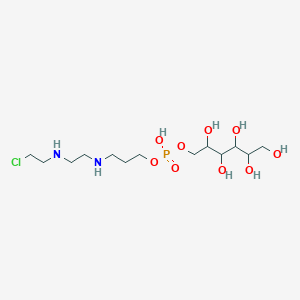
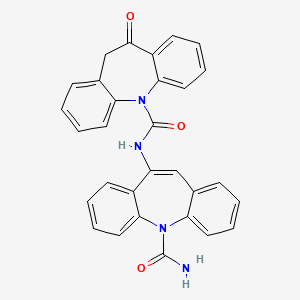
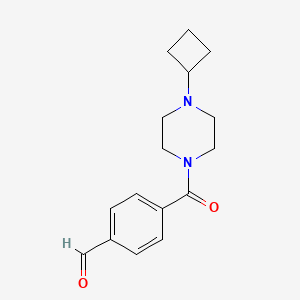

![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
